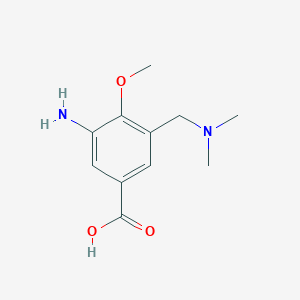
3-Amino-5-((dimethylamino)methyl)-4-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-((dimethylamino)methyl)-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an amino group, a dimethylamino group, and a methoxy group attached to the benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-((dimethylamino)methyl)-4-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-methoxybenzoic acid with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-((dimethylamino)methyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-((dimethylamino)methyl)-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-5-((dimethylamino)methyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-methoxybenzoic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
5-Amino-2-methoxybenzoic acid: Similar structure but with different positioning of functional groups.
3-Amino-5-methylbenzoic acid: Contains a methyl group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 3-Amino-5-((dimethylamino)methyl)-4-methoxybenzoic acid imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16N2O3 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
3-amino-5-[(dimethylamino)methyl]-4-methoxybenzoic acid |
InChI |
InChI=1S/C11H16N2O3/c1-13(2)6-8-4-7(11(14)15)5-9(12)10(8)16-3/h4-5H,6,12H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
BCHTWGRTXWCMOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C(=CC(=C1)C(=O)O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
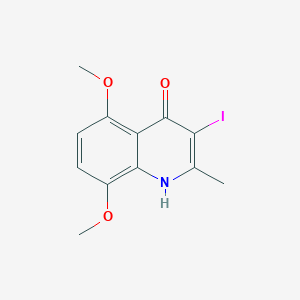
![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)

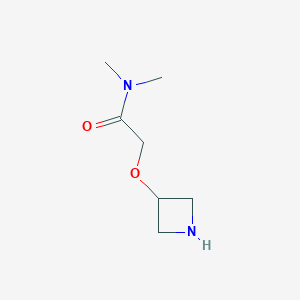
![t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate](/img/structure/B13003366.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13003373.png)


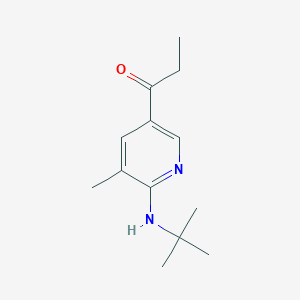
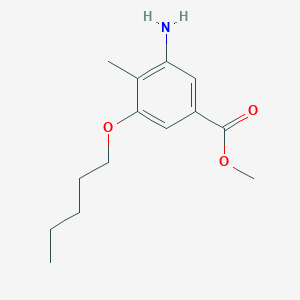
![3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B13003403.png)
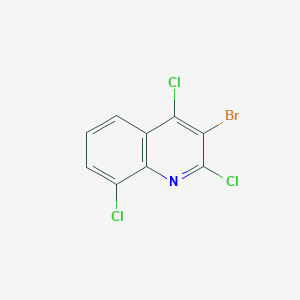
![2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B13003425.png)
